molecular formula C11H7FN2O4 B8685439 7-Fluoro-6-nitro-4-(prop-2-yn-1-yl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 103361-40-6

7-Fluoro-6-nitro-4-(prop-2-yn-1-yl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B8685439
CAS No.: 103361-40-6
M. Wt: 250.18 g/mol
InChI Key: FMXZYYVFTDPNLK-UHFFFAOYSA-N
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Description

7-Fluoro-6-nitro-4-(prop-2-yn-1-yl)-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C11H7FN2O4 and its molecular weight is 250.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

103361-40-6

Molecular Formula

C11H7FN2O4

Molecular Weight

250.18 g/mol

IUPAC Name

7-fluoro-6-nitro-4-prop-2-ynyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H7FN2O4/c1-2-3-13-9-5-8(14(16)17)7(12)4-10(9)18-6-11(13)15/h1,4-5H,3,6H2

InChI Key

FMXZYYVFTDPNLK-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of sodium hydride (0.06 g) in N,N-dimethylformamide (3 ml) was cooled to 0° C. 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (0.57 g) was added thereto at 0° to 5° C., and the resultant mixture was stirred for 30 minutes. Propargyl bromide (0.35 g) was added to the mixture, which was gradually heated to room temperature, and the reaction was continued for 6 hours. After addition of water, the resultant mixture was extracted with ethyl acetate, and the extract was washed with water, dried and concentrated. The residue was purified by silica gel thin layer chromatography using a mixture of ethyl acetate and n-hexane (1:1) as an eluent to give 7-fluoro-6-nitro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (0.47 g). m.p., 109.1° C.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of the compound of Step C, Example 3, (4.0 gm, 18.86 mmol) in DMF (100 mL), under N2, at 5° C. (ice-bath) was added sodium hydride (60% in mineral oil, 753.0 mg, 18.86 mmol) portionwise. When gas evolution stopped, propargyl bromide (80%, 2.24 gm, 18.86 mmol) was added dropwise. The dark solution was stirred at room temperature for 17 hours. The reaction was carefully poured into water (150 mL) and EtOAc (600 mL) was added. The organic layer was separated and evaporated to dryness. The residue was chromatographed on silica gel using 25% of ethyl acetate in hexane as eluent. Fractions of compound of interest were combined and evaporated to dryness to yield the title compound of Step D, Example 3, as a yellow solid (2.7 gm), 57%; m.p. 105°-107° C.; IR (nujol, cm-1): 1695.3 (C=O) and 2120.6 (C≡C); 1H NMR δ: 4.76-4.81 (m,4H), 6.91-6.94 (d,1H), 7.97-7.98 (d,1H), 2.35 (s,1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
753 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

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